5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride
Description
5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride (CAS: 918538-04-2) is a substituted hydantoin derivative characterized by a cyclopropylamine group at the 5-position of the imidazolidine-2,4-dione core. Its molecular formula is C₆H₈N₃O₂·HCl, with a molecular weight of 207.61 g/mol. Synthetically, it can be prepared via cyclization reactions involving β-aminoalanine precursors under acidic conditions, as demonstrated in analogous hydantoin syntheses .
Properties
IUPAC Name |
5-(1-aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-6(1-2-6)3-4(10)9-5(11)8-3;/h3H,1-2,7H2,(H2,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBJHSNPJWCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2C(=O)NC(=O)N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride typically involves the reaction of imidazolidine-2,4-dione with a cyclopropylamine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride with key analogs, emphasizing structural variations, physicochemical properties, and pharmacological implications:
Structural and Functional Insights
Cyclopropane Ring Effects
This contrasts with 5-(Morpholinomethyl) derivatives, where flexible substituents allow broader conformational adaptability .
Solubility and Stability
- Polarity: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like 5,5-dimethylimidazolidine-2,4-dione .
- Thermal Stability : Decomposition temperatures vary significantly; cyclopropyl derivatives (e.g., >195°C) exhibit higher stability than aliphatic analogs (e.g., 176–182°C for 5-isobutyl derivatives) .
Pharmacological Implications
Target Selectivity
The cyclopropylamine moiety may interact with aminergic receptors (e.g., 5-HT3 or adrenergic receptors), analogous to viloxazine hydrochloride, a norepinephrine reuptake inhibitor with a bicyclic amine structure . In contrast, 5-(Thiomorpholinomethyl) derivatives could target sulfur-dependent enzymes or transporters .
Toxicity and Metabolism
Biological Activity
5-(1-Aminocyclopropyl)imidazolidine-2,4-dione; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione
- Molecular Formula : C6H10N2O2
- Molecular Weight : 142.16 g/mol
The biological activity of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione is primarily attributed to its interaction with various neurotransmitter systems:
- Serotonin Receptor Modulation : Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A subtype. These receptors are crucial in regulating mood and anxiety, suggesting that this compound may have antidepressant or anxiolytic properties .
- Anticonvulsant Activity : Studies have demonstrated that related compounds show anticonvulsant effects in animal models. For instance, derivatives tested using the strychnine-induced convulsion method exhibited notable protective effects against seizures .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione:
Case Studies
- Serotonergic Activity : A study investigated the effects of imidazolidine derivatives on serotonin transporter activity. The findings suggested that these compounds could modulate serotonin levels effectively, which is relevant in treating mood disorders and anxiety .
- Anticonvulsant Properties : In a controlled experiment involving animal models, the compound was tested for anticonvulsant efficacy. The results indicated a significant reduction in seizure frequency compared to control groups, highlighting its therapeutic potential in epilepsy management .
- Protein Kinase Inhibition : Preliminary data suggest that this compound may act as a protein kinase inhibitor, which plays a role in various cellular processes including growth and apoptosis. This mechanism could be leveraged for cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
